4-Bromopyrido[2,3-d]pyrimidine
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Overview
Description
4-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrido[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with 2-aminonicotinonitrile, which undergoes bromination to introduce the bromine atom at the desired position. This is followed by condensation and cyclization reactions to form the pyridopyrimidine core. The final product is obtained through a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction efficiency and yield. This approach reduces the formation of undesirable by-products and shortens reaction times. The use of microwave irradiation has been shown to be a simple and effective method for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrido[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) is commonly used for the bromination step.
Condensation and Cyclization: Formamide and phosphorus oxychloride are often used in the condensation and cyclization steps.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromopyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Similar in structure but with the bromine atom at the 6-position.
4-Chloropyrido[2,3-d]pyrimidine: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromopyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the bromine atom at the 4-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4BrN3 |
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Molecular Weight |
210.03 g/mol |
IUPAC Name |
4-bromopyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H |
InChI Key |
QKSOEUSDZXOZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2Br |
Origin of Product |
United States |
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